1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1041429-45-1
VCID: VC8405280
InChI: InChI=1S/C8H9NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h4,9H,1-3H2,(H,10,11)
SMILES: C1CC2=C(C1)NC(=C2)C(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid

CAS No.: 1041429-45-1

Cat. No.: VC8405280

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid - 1041429-45-1

Specification

CAS No. 1041429-45-1
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h4,9H,1-3H2,(H,10,11)
Standard InChI Key BSRVSYHHHOIGSO-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC(=C2)C(=O)O
Canonical SMILES C1CC2=C(C1)NC(=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s defining feature is its fused bicyclic framework, consisting of a five-membered cyclopentane ring fused to a pyrrole moiety. The numbering system follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the carboxylic acid group at position 2 . The "1H,4H,5H,6H" prefix indicates partial saturation: positions 4, 5, and 6 of the cyclopentane ring are hydrogenated, while the pyrrole ring retains aromaticity. This hybridization creates a rigid, planar pyrrole component adjacent to a flexible saturated cyclopentane segment.

The molecular structure is further characterized by:

  • A carboxylic acid group (COOH-\text{COOH}) at position 2, enabling hydrogen bonding and salt formation .

  • A pyrrole nitrogen capable of participating in coordination chemistry or serving as a hydrogen bond acceptor .

  • Three methylene groups (CH2-\text{CH}_2-) in the cyclopentane ring, contributing to conformational flexibility .

Table 1: Key Structural and Molecular Data

PropertyValueSource
CAS Registry Number1041429-45-1
Molecular FormulaC8H9NO2\text{C}_8\text{H}_9\text{NO}_2
Molecular Weight (g/mol)151.163
Exact Mass (Da)151.063
Topological Polar Surface Area53.09 Ų
LogP (Octanol-Water)1.201

Nomenclature and Synonyms

The IUPAC name 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid emphasizes the saturation pattern . Alternative designations include:

  • 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid (CAS preferred name)

  • Cyclopenta[b]pyrrole-2-carboxylic acid (simplified variant)

Notably, the PubChem entry (CID 54247489) describes a related but distinct compound with the molecular formula C8H5NO2\text{C}_8\text{H}_5\text{NO}_2, which lacks the tetrahydro modification . This underscores the importance of precise nomenclature to avoid confusion between saturated and aromatic derivatives.

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR would reveal signals for the pyrrole proton (δ 6.5–7.5 ppm), methylene groups (δ 1.5–2.5 ppm), and carboxylic acid proton (δ 10–12 ppm) .

    • 13C^{13}\text{C} NMR would distinguish the carbonyl carbon (δ 170–175 ppm) and aromatic carbons (δ 110–140 ppm) .

  • Infrared Spectroscopy (IR): Strong absorption bands near 2500–3000 cm1^{-1} (O-H stretch) and 1680–1720 cm1^{-1} (C=O stretch) .

  • Mass Spectrometry: A molecular ion peak at m/z 151.063 corresponding to the exact mass .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) and moderate LogP value (1.201) :

  • Aqueous Solubility: Enhanced in basic media due to deprotonation (COO-\text{COO}^- ).

  • Organic Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .

  • Stability: Likely susceptible to decarboxylation at elevated temperatures (>150°C) .

Hydrogen Bonding Capacity

With a polar surface area of 53.09 Ų, the molecule can act as both a hydrogen bond donor (via COOH-\text{COOH}) and acceptor (via pyrrole nitrogen) . This dual functionality makes it suitable for crystal engineering and supramolecular assemblies.

Derivatives and Functionalization

Benzyl-Substituted Analog

A prominent derivative, 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid (PubChem CID 10060244), introduces a benzyl group at the pyrrole nitrogen . Key modifications include:

  • Increased molecular weight (241.28 g/mol) and LogP (2.8) .

  • Altered electronic properties due to the electron-donating benzyl substituent .

Table 2: Properties of Benzyl Derivative

PropertyValueSource
Molecular FormulaC15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_2
Molecular Weight (g/mol)241.28
XLogP32.8
Rotatable Bond Count3

Applications and Research Directions

Pharmaceutical Intermediates

Pyrrole-carboxylic acids are prevalent in bioactive molecules, such as:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Structural analogs inhibit cyclooxygenase enzymes .

  • Anticancer Agents: Pyrrole cores intercalate DNA or target kinase enzymes .

Materials Science

The conjugated π-system of the pyrrole ring suggests utility in:

  • Organic Semiconductors: As electron-deficient units in donor-acceptor polymers .

  • Coordination Polymers: Building blocks for metal-organic frameworks (MOFs) .

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